

Fluorapacin chromatography Spherisorb ODS II C18

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Compound Focus: Fluorapacin

CAS No.: 869811-23-4

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HPLC Method for Fluorapacin Analysis

The table below summarizes the key parameters for the quantitative determination of **Fluorapacin** (bis(4-fluorobenzyl)trisulfide) in both its API (Active Pharmaceutical Ingredient) and drug product form, as developed in the cited study [1].

Parameter	Specification
Objective	Quantitative determination of anti-tumor agent Fluorapacin (bis(4-fluorobenzyl)trisulfide) [1]
Column	Spherisorb ODS II C18 (250 mm x 4.6 mm, 5 µm) [1]
Mobile Phase	Acetonitrile/Water (85:15, v/v) [1]
Flow Rate	1.0 mL/min [1]
Column Temperature	40 ± 1 °C [1]
Detection (UV)	218 nm [1]

Parameter	Specification
Injection Volume	Not specified in search results
Run Time	Not specified in search results

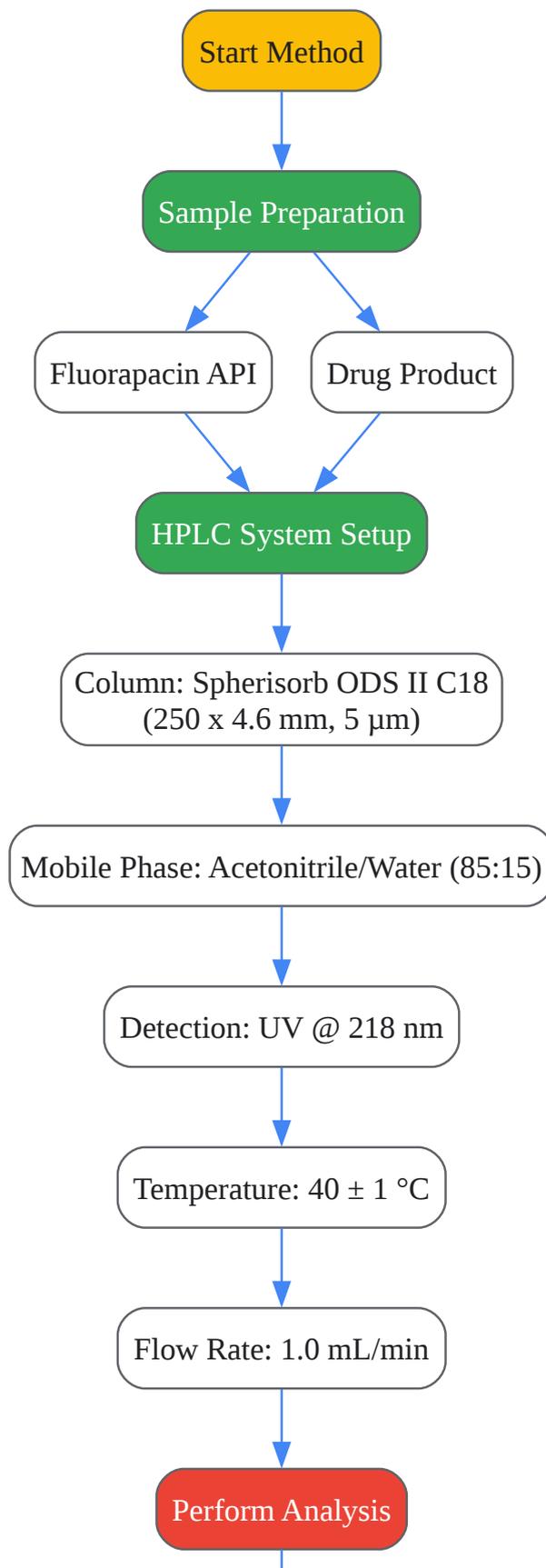
Method Validation Data

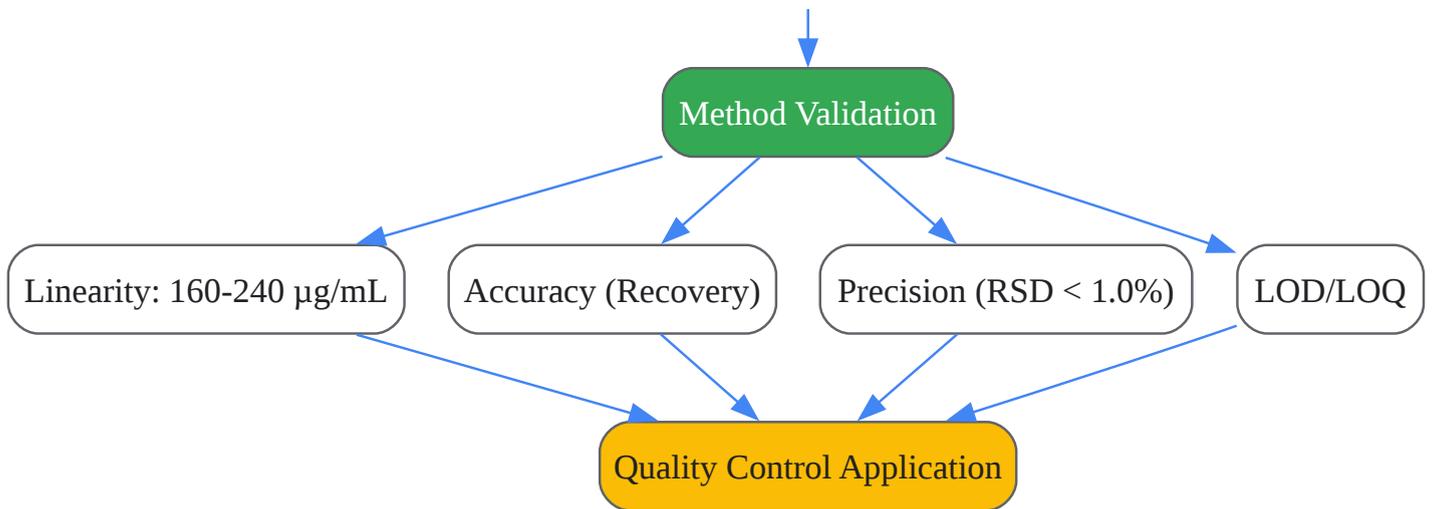
The method was validated and showed the following performance characteristics [1]:

Validation Parameter	Result
Linearity Range	160 - 240 µg/mL [1]
Correlation Coefficient	0.9997 [1]
LOD (Limit of Detection)	1.4 ng/mL [1]
LOQ (Limit of Quantification)	7.0 ng/mL [1]
Accuracy (API)	98.27% Recovery [1]
Accuracy (Drug Product)	100.40% Recovery [1]
Precision (RSD)	< 1.0% [1]

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis and method validation, synthesized from the available method details and standard practices in pharmaceutical analysis [1] [2].





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Key Considerations for the Protocol

- **Column Characteristics:** The Spherisorb ODS2 column is a general-purpose, silica-based reversed-phase C18 column with an **11.5% carbon loading** and is **end-capped** [3] [4]. End-capping is a crucial process that improves peak shape and reproducibility by reducing unwanted interactions with residual silanol groups on the silica surface [5] [6].
- **Method Robustness:** The reported validation data (precision RSD < 1.0%, excellent recovery) indicates that the method is robust and suitable for its intended purpose in quality control [1].
- **System Suitability:** Before analyzing unknown samples, it is standard practice to establish system suitability by injecting a standard solution a set number of times to confirm that parameters like retention time, peak area, and theoretical plates are consistent and meet pre-defined criteria [2].

Limitations and Notes

- **Outdated Source:** The primary method is from a 2008 publication [1]. HPLC technology and best practices have evolved since then.
- **Missing Details:** Critical parameters for replicating the method, such as the **injection volume**, **sample solvent**, **equilibration time**, and specific **column washing and storage procedures**, are not provided in the search results.
- **Sample Preparation:** The exact procedure for preparing the **Fluorapacin** API and drug product samples is not detailed. The validation states that the drug product recovery was 100.40%, implying a specific extraction or dilution process was used, but it is not described [1].

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